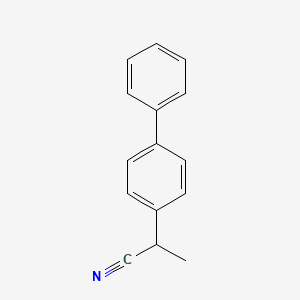

2-(4-Phenylphenyl)propanenitrile

説明

2-(4-Phenylphenyl)propanenitrile (IUPAC name: (R)-2-([1,1'-biphenyl]-4-yl)propanenitrile, referred to as 3k in ) is a chiral nitrile compound characterized by a biphenyl substituent at the propanenitrile backbone. This compound is synthesized via enantioselective radical decarbonylative cyanation, achieving high enantiomeric excess (96% ee) and moderate yield (50%) under catalytic conditions . Its rigid biphenyl structure contributes to unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis and pharmaceutical intermediates.

特性

分子式 |

C15H13N |

|---|---|

分子量 |

207.27 g/mol |

IUPAC名 |

2-(4-phenylphenyl)propanenitrile |

InChI |

InChI=1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3 |

InChIキー |

JKTVGIDNYIWPRZ-UHFFFAOYSA-N |

正規SMILES |

CC(C#N)C1=CC=C(C=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can also be prepared by dehydrating amides. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production methods for nitriles often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

Oxidation: Nitriles can be oxidized to produce carboxylic acids.

Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used

科学的研究の応用

2-(4-Phenylphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Phenylphenyl)propanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to antimicrobial effects by disrupting cellular processes .

類似化合物との比較

Key Observations:

Steric Effects :

- The tert-butyl group in 3j enhances yield (86%) compared to the biphenyl analog 3k (50%), likely due to reduced steric hindrance during synthesis .

- The biphenyl group in 3k imparts rigidity, resulting in a solid-state structure, whereas alkyl-substituted analogs (e.g., 3i , 3j ) remain liquids .

Electronic Effects: Electron-withdrawing groups (e.g., chlorine in 3q) correlate with high enantioselectivity (98% ee), suggesting enhanced stereochemical control during radical cyanation .

Catalytic Performance :

- The use of chiral ligands (e.g., L5 in 3j ) significantly improves enantioselectivity compared to default conditions (e.g., 3i with 85% ee vs. 3j with 90% ee) .

Research Findings and Trends

Enantioselectivity Drivers

- Biphenyl vs. Alkyl Substituents : The biphenyl group in 3k achieves the highest ee (96%) among the series, attributed to π-π interactions stabilizing the transition state during asymmetric induction .

- Chlorine Substituents : The 2-chlorophenyl analog (3q ) shows near-perfect enantioselectivity (98% ee), likely due to enhanced radical stability and ligand-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。